5-Bromo-2-chloro-4-methoxybenzaldehyde
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Overview
Description
5-Bromo-2-chloro-4-methoxybenzaldehyde: is an aromatic aldehyde with the molecular formula C8H6BrClO2 . It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, chlorine, and methoxy groups. This compound is used as an intermediate in organic synthesis, particularly in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-chloro-4-methoxybenzaldehyde typically involves the bromination and chlorination of 4-methoxybenzaldehyde. The process can be summarized as follows:
Bromination: 4-Methoxybenzaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Chlorination: The brominated product is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-2-chloro-4-methoxybenzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 5-Bromo-2-chloro-4-methoxybenzoic acid.
Reduction: 5-Bromo-2-chloro-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-2-chloro-4-methoxybenzaldehyde is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology and Medicine: The compound is used as an intermediate in the synthesis of biologically active molecules, including potential drug candidates. It is involved in the development of inhibitors for specific enzymes and receptors.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4-methoxybenzaldehyde depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved vary depending on the specific biological system being studied.
Comparison with Similar Compounds
2-Chloro-4-methoxybenzaldehyde: Similar structure but lacks the bromine atom.
5-Bromo-2-methoxybenzaldehyde: Similar structure but lacks the chlorine atom.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but has a hydroxyl group instead of halogens.
Uniqueness: 5-Bromo-2-chloro-4-methoxybenzaldehyde is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Properties
Molecular Formula |
C8H6BrClO2 |
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Molecular Weight |
249.49 g/mol |
IUPAC Name |
5-bromo-2-chloro-4-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-4H,1H3 |
InChI Key |
SDAGLZPDLYOQNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C=O)Br |
Origin of Product |
United States |
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